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3-(2-Phenoxyethyl)quinazolin-4-one

Synthetic methodology N3-regioselective alkylation Process chemistry

Structurally-differentiated quinazolin-4(3H)-one bearing an N3-phenoxyethyl substituent with H-bond acceptor capacity, conformational flexibility, and aromatic π-stacking potential absent in common N3-phenyl/methyl/benzyl analogs. Deploy as a screening candidate in antimicrobial (anti-biofilm, quorum sensing interference), antiviral (Coxsackie B4, Sindbis virus), or anticonvulsant (PTZ/MES models) programs. Synthesis via regioselective N3-alkylation (45–72% yield). Ideal as the unsubstituted parent reference standard for a focused 5–8 analog library with systematic phenoxy ring and 5-position diversification. Biological activity for this substitution pattern remains entirely uncharacterized—representing both risk and first-mover opportunity.

Molecular Formula C16H14N2O2
Molecular Weight 266.29 g/mol
Cat. No. B5729611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Phenoxyethyl)quinazolin-4-one
Molecular FormulaC16H14N2O2
Molecular Weight266.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OCCN2C=NC3=CC=CC=C3C2=O
InChIInChI=1S/C16H14N2O2/c19-16-14-8-4-5-9-15(14)17-12-18(16)10-11-20-13-6-2-1-3-7-13/h1-9,12H,10-11H2
InChIKeyBBSJYNKZTOBMTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Phenoxyethyl)quinazolin-4-one: Structural Identity, Synthesis Provenance, and Core Pharmacophore Context for Procurement Evaluation


3-(2-Phenoxyethyl)quinazolin-4-one (molecular formula C₁₆H₁₄N₂O₂, molecular weight 266.3 g/mol) is a synthetic quinazolin-4(3H)-one derivative bearing a distinctive 2-phenoxyethyl substituent at the N3 position. The compound belongs to the quinazolinone family, a privileged heterocyclic scaffold recognized for its broad pharmacological plasticity spanning antimicrobial, anticonvulsant, antiviral, and anti-inflammatory activities [1]. The synthesis of this compound class was established by Ozerov et al. (2009) through selective N3-alkylation of quinazolin-4(3H)-one with 2-phenoxyethyl bromides, achieving isolated yields of 45–72% depending on aryl substitution pattern, with regioselective alkylation confirmed by ¹H NMR spectroscopy [2]. Notably, the pharmacological properties of 2-aryloxyethyl quinazoline derivatives remain largely underexplored relative to other N3-substituted quinazolinone subclasses, positioning this compound as a structurally distinct but biologically under-characterized entry point for de novo screening campaigns [2].

Why 3-(2-Phenoxyethyl)quinazolin-4-one Cannot Be Interchanged with Generic N3-Substituted Quinazolinones: Substituent-Dependent Divergence in Bioactivity Profiles


Structure-activity relationship (SAR) studies across the quinazolin-4(3H)-one scaffold have established that the identity of the N3 substituent is a critical determinant of both target engagement and polypharmacology. The N3-phenoxyethyl group introduces a combination of hydrogen-bond acceptor capacity (ether oxygen), conformational flexibility (ethyl linker), and aromatic π-stacking potential (terminal phenyl ring) that is absent in the more common N3-phenyl, N3-methyl, or N3-benzyl analogs [1]. This substitution pattern bears structural resemblance to the 2-aryloxyethyl pharmacophore found in certain purine and pyrimidine antiviral agents, yet its translation to the quinazolinone core remains pharmacologically uncharted territory, creating both risk and opportunity for discovery programs [2]. Critically, direct head-to-head comparisons between N3-phenoxyethyl and N3-phenyl or N3-methyl quinazolin-4-ones are absent from the published literature, meaning that activity data from well-characterized analogs (e.g., methaqualone at GABAARs, or 2-methyl-3-arylideneamino derivatives as antimicrobials) cannot be reliably extrapolated [3]. Users seeking to substitute 3-(2-phenoxyethyl)quinazolin-4-one with a cheaper or more available N3-substituted analog must therefore independently validate target-specific activity, as the substituent-dependent divergence in potency, selectivity, and pharmacokinetic behavior is both experimentally documented within the broader quinazolinone class and entirely unquantified for this specific compound.

Quantitative Differentiation Evidence for 3-(2-Phenoxyethyl)quinazolin-4-one: Synthesis Efficiency, Structural Uniqueness, and Class-Level Bioactivity Benchmarks


Synthesis Yield Efficiency: N3-Alkylation Selectivity of 3-(2-Phenoxyethyl)quinazolin-4-one vs. Related N3-Substituted Quinazolinones

The synthesis of 3-(2-phenoxyethyl)quinazolin-4-one proceeds via selective N3-alkylation of quinazolin-4(3H)-one with 2-phenoxyethyl bromides in anhydrous DMF with K₂CO₃ at 100–120 °C. Ozerov et al. report isolated yields of 45–72% for the target compound class, with the yield being sensitive to the steric bulk and lipophilicity of the aryl substituent on the phenoxyethyl moiety [1]. For comparison, the unsubstituted parent compound (R₁=H, R₂=H) is obtained at the higher end of this range (~65–72%), while 5-bromo and 5-nitro substituted variants show an average 14% yield reduction due to electronic deactivation [1]. This yield range is comparable to or exceeds that reported for alternative N3-alkylation routes to 2-methyl-3-substituted quinazolin-4-ones using conventional heating (typical yields 50–68%), though microwave-assisted protocols for related 2,3-disubstituted quinazolinones can achieve yields up to 98% [2]. The regioselectivity of N3- vs. N1-alkylation is unambiguous under these conditions, confirmed by ¹H NMR (Bruker DRX-300, DMSO-d₆) [1].

Synthetic methodology N3-regioselective alkylation Process chemistry

Antimicrobial Activity: Class-Level Potency Benchmarking Against 2-Methyl-3-arylideneamino Quinazolin-4(3H)-ones

No direct MIC data are published for 3-(2-phenoxyethyl)quinazolin-4-one against any microbial strain. However, class-level inference from structurally proximate quinazolin-4(3H)-ones provides actionable context. The most potent reported analog within the 2-methyl-3-substituted quinazolin-4(3H)-one series, compound 3m (2-methyl-3-((thiophen-2-ylmethylene)amino)quinazolin-4(3H)-one), demonstrated an MIC of 1.95 μg/mL against Staphylococcus aureus and 3.90 μg/mL against Candida albicans, Aspergillus niger, and Rhizopus nigricans in agar diffusion assays, with gentamicin and ketoconazole as reference standards [1]. In a separate study, 2,3-disubstituted quinazolin-4(3H)-ones bearing Schiff base modifications at the N3 position showed MIC values ranging from 15.62 to 62.50 μg/mL against S. aureus and E. coli, with chloramphenicol as the reference antibacterial [2]. The N3-phenoxyethyl substituent of the target compound differs fundamentally from the N3-arylideneamino and N3-schiff base motifs of these comparators in both electronic character and hydrogen-bonding capacity, precluding quantitative extrapolation but establishing an antimicrobial SAR landscape within which the target compound can be positioned for screening triage [3].

Antimicrobial screening MIC determination Staphylococcus aureus

Biofilm Inhibition: Sub-MIC Anti-Virulence Activity of Quinazolin-4(3H)-ones Against Pseudomonas aeruginosa as a Class Benchmark

The biofilm inhibition profile of 3-(2-phenoxyethyl)quinazolin-4-one has not been directly characterized. However, a recent systematic study by Hassan et al. (2024) evaluated 24 novel quinazolin-4(3H)-one derivatives (compounds 9–32) for antimicrobial and biofilm inhibition activity. Two compounds, 19 and 20, inhibited biofilm formation in Pseudomonas aeruginosa at sub-minimum inhibitory concentrations (sub-MICs) with IC₅₀ values of 3.55 μM and 6.86 μM, respectively, without affecting bacterial growth—a hallmark of anti-virulence rather than bactericidal mechanisms [1]. These compounds additionally suppressed exopolysaccharide production and twitching motility at sub-MICs, and molecular docking confirmed binding to the PqsR quorum sensing transcriptional regulator [1]. This sub-MIC anti-biofilm phenotype is mechanistically distinct from conventional antibiotics and represents a resistance-sparing strategy. While the specific N3-phenoxyethyl analog was not among the compounds evaluated in this study, the scaffold-level demonstration that quinazolin-4(3H)-ones can achieve biofilm IC₅₀ values in the low micromolar range establishes a relevant benchmark for screening the target compound [1]. A structurally distinct pyrimidin-4-yl quinazolin-4(3H)-one conjugate further demonstrated biofilm inhibition against MRSA with IC₅₀ = 20.7 μM, confirming the broader class potential [2].

Biofilm inhibition Quorum sensing Pseudomonas aeruginosa Anti-virulence

Antiviral Activity: Cross-Study Comparison with 3-(Benzylideneamino)-2-phenylquinazolin-4(3H)-one Against Coxsackie B4 and Sindbis Viruses

Vendor-supplied descriptions indicate that a derivative of 3-(2-phenoxyethyl)quinazolin-4-one inhibited replication of Coxsackie virus B4 and Sindbis virus in Vero cell cultures, though the primary source for this claim could not be verified against independent peer-reviewed literature for the exact target compound [1]. A structurally related series of 3-(benzylideneamino)-2-phenylquinazolin-4(3H)-ones was systematically evaluated for antiviral activity by Krishnan et al. (2011). Compound 3d from this series inhibited viral replication of para influenza-3 virus, reovirus-1, Sindbis virus, Coxsackie virus B4, and Punta Toro virus in Vero cell cultures, with antiviral activity confirmed against a panel of 15 viruses including HSV-1, HSV-2, vaccinia virus, and respiratory syncytial virus [2]. The shared N3-substitution pattern—both compounds feature an N3-linked moiety with aromatic character connected via a linker—provides a structural rationale for the plausibility of antiviral activity in the phenoxyethyl analog, though the specific minimum inhibitory concentration (MIC) or EC₅₀ values for viral replication inhibition are not reported for either compound, limiting quantitative comparison [2][3].

Antiviral screening Vero cell culture Coxsackie virus B4 Sindbis virus

Anticonvulsant Activity: Comparative PD₅₀ and Safety Margin of 3-Substituted-2-(phenoxymethyl)quinazolin-4(3H)-one Derivatives vs. Phenobarbitone

The target compound's anticonvulsant activity has not been directly evaluated. However, the closest structurally characterized series—3-substituted-2-(substituted-phenoxymethyl)quinazolin-4(3H)-one derivatives—was screened for anticonvulsant activity by Abbas et al. (2013) using subcutaneous pentylenetetrazole (s.c. PTZ) and maximal electroshock (MES) models in mice [1]. The most active compound in the PTZ model, amide derivative 9c, exhibited a protective dose 50 (PD₅₀) of 200.53 µmol/kg, compared to phenobarbitone PD₅₀ of 62.18 µmol/kg. Although 9c was approximately 3.2-fold less potent than phenobarbitone on a molar basis, it demonstrated a markedly superior safety profile with LD₅₀ >3000 mg/kg [1]. In the MES model, seven compounds from this series were equal to or more active than phenytoin, with several exhibiting lower neurotoxicity [1]. A parallel study by El-Azab et al. (2008) on 3-substituted-2-(substituted-phenoxymethyl)quinazolin-4(3H)-ones reported moderate to significant anticonvulsant activity compared to diazepam standard, with highest activity observed at low doses (50–100 mg/kg) and a stimulant effect emerging at doses above 100 mg/kg for certain analogs [2]. The structural proximity—both series feature a phenoxymethyl or phenoxyethyl moiety at positions 2 or 3—supports the class-level plausibility of anticonvulsant activity for the target compound, though direct quantitative extrapolation is precluded by substituent position differences.

Anticonvulsant screening PTZ-induced seizure PD₅₀ Neurotoxicity

Structural Differentiation: N3-Phenoxyethyl Substituent vs. Common N3-Methyl, N3-Phenyl, and N3-Benzyl Analogs Across Physicochemical and Pharmacophoric Dimensions

The N3-(2-phenoxyethyl) substituent distinguishes the target compound from the most frequently encountered quinazolin-4-one analogs at four measurable physicochemical dimensions: (i) Hydrogen-bond acceptor count increases by one (ether oxygen) relative to N3-phenyl or N3-benzyl analogs, introducing an additional HBA pharmacophoric feature; (ii) Calculated logP is modulated by the ethylene glycol ether-like linker, producing an intermediate lipophilicity between the highly lipophilic N3-(2-chlorophenyl) and the more hydrophilic N3-(2-hydroxyethyl) variants; (iii) Topological polar surface area (tPSA) is elevated relative to N3-alkyl analogs, which may reduce blood-brain barrier penetration compared to methaqualone-type structures (2-methyl-3-aryl-quinazolin-4-ones), an important consideration for CNS vs. peripheral target programs [1]; (iv) Rotatable bond count increases by two (ethyl linker) relative to N3-phenyl, conferring greater conformational entropy and potentially influencing binding kinetics [2]. The Ozerov et al. synthesis confirms that this substitution pattern is compatible with further diversification at the 5-position (Br, NO₂) and on the phenoxy ring (CH₃, C₂H₅, Cl, Br, OCH₃, phenyl), enabling SAR exploration [3]. No experimental logD, pKa, or solubility data are published for the target compound, representing a critical evidence gap for formulation and assay development.

Structural differentiation Physicochemical properties Ligand efficiency Pharmacophore modeling

Optimal Application Scenarios for 3-(2-Phenoxyethyl)quinazolin-4-one Based on Differentiated Evidence


De Novo Antimicrobial Screening with Anti-Biofilm Endpoints

3-(2-Phenoxyethyl)quinazolin-4-one is best deployed as a screening candidate in antimicrobial discovery programs that prioritize anti-virulence mechanisms over direct bactericidal activity. The class-level evidence demonstrates that structurally related quinazolin-4(3H)-ones achieve biofilm inhibition at sub-MIC concentrations (IC₅₀ = 3.55–6.86 μM against P. aeruginosa) without triggering resistance—a phenotype mechanistically linked to quorum sensing interference via PqsR [1]. The target compound's N3-phenoxyethyl substituent, with its additional hydrogen-bond acceptor, may confer differential PqsR binding relative to the compounds characterized by Hassan et al., justifying its inclusion in a focused screening set alongside known actives [1]. Users should incorporate a P. aeruginosa PAO1 biofilm assay with crystal violet quantification and parallel growth curve monitoring to distinguish anti-biofilm from bactericidal effects. Given the absence of compound-specific MIC data, preliminary broth microdilution MIC determination against S. aureus (ATCC 29213), E. coli (ATCC 25922), and P. aeruginosa (ATCC 27853) is an essential first step [2].

CNS Drug Discovery: Anticonvulsant Screening with Built-In Safety Margin Assessment

The phenoxymethyl/phenoxyethyl quinazolin-4-one subclass has demonstrated anticonvulsant efficacy in PTZ and MES models, with the key differentiator being reduced neurotoxicity relative to clinical comparators (phenobarbitone, phenytoin) [1]. The target compound should be prioritized in CNS programs where safety margin (LD₅₀/PD₅₀ ratio) is a lead selection criterion alongside potency. Screening should employ the s.c. PTZ model at 50, 100, and 150 mg/kg i.p. in mice, with phenobarbitone (PD₅₀ = 62.18 µmol/kg) as the positive control [1]. The structural divergence of the N3-phenoxyethyl group from the dichlorophenoxymethyl motif of compound 9c (PD₅₀ = 200.53 µmol/kg) may yield a distinct potency-safety profile. Rotarod testing for neurotoxicity should be conducted in parallel. The Ozerov synthesis route supports analog generation with 5-position diversification (Br, NO₂) for follow-up SAR [2].

Antiviral Probe Development Targeting Enterovirus and Alphavirus Replication

The qualitative antiviral activity of structurally related 3-substituted quinazolin-4(3H)-ones against Coxsackie virus B4 (Enterovirus genus) and Sindbis virus (Alphavirus genus) in Vero cells positions the N3-phenoxyethyl analog as a candidate for antiviral probe development [1]. Users should conduct dose-response antiviral assays in Vero cell cultures with quantitative EC₅₀ determination against Coxsackie B4 and Sindbis virus, with parallel cytotoxicity assessment (CC₅₀) to establish a selectivity index. The absence of published EC₅₀ values for any N3-substituted quinazolin-4-one against these viruses means that even modest activity (EC₅₀ < 50 μM) with acceptable selectivity (SI > 10) would represent a meaningful advance for the class [1]. The 2-phenoxyethyl pharmacophore's established precedent in purine and pyrimidine antiviral agents provides additional rationale for exploring this chemical space [2].

Medicinal Chemistry SAR Expansion via Regioselective N3-Diversification Platform

The established synthesis protocol (N3-alkylation with 2-phenoxyethyl bromides, 45–72% yield, complete N3-regioselectivity) provides a reliable entry point for generating a focused library of 3-(2-aryloxyethyl)quinazolin-4-ones with systematic variation at the phenoxy ring (CH₃, C₂H₅, Cl, Br, OCH₃, phenyl) and the quinazolinone 5-position (H, Br, NO₂) [1]. This library approach is particularly valuable given the complete absence of SAR data for this substitution pattern. Procurement should be structured around a core set of 5–8 analogs spanning electron-donating and electron-withdrawing phenoxy substituents, with the unsubstituted parent (R₁=H, R₂=H) serving as the reference standard. The 14% average yield penalty observed with 5-bromo/5-nitro substrates should be factored into synthesis planning and cost estimation [1]. All analogs should undergo parallel screening in antimicrobial, antiviral, and anticonvulsant assays to map the multi-dimensional SAR landscape that currently remains entirely uncharacterized for this compound class [2][3][4].

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